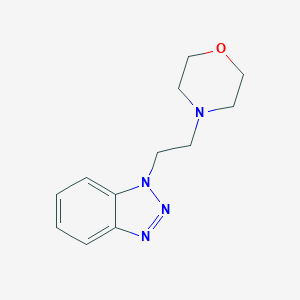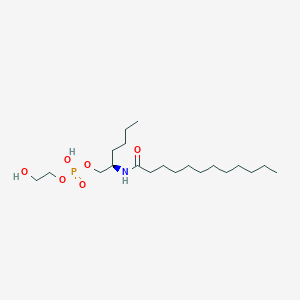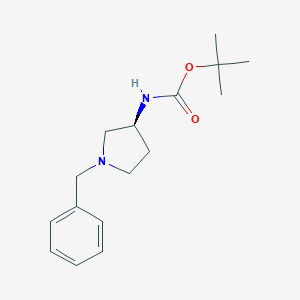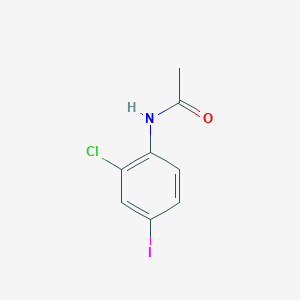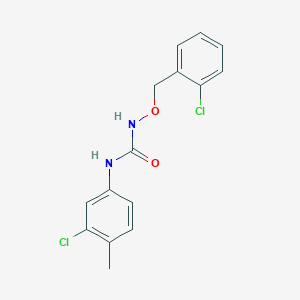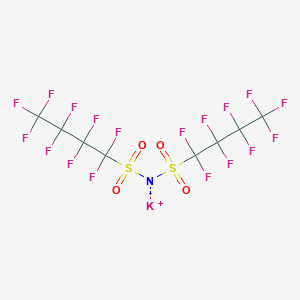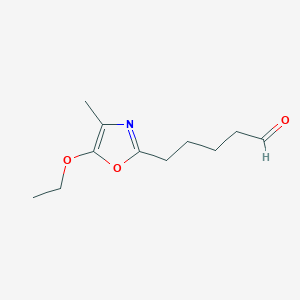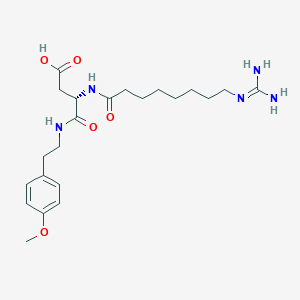
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide (GO-ME) is a synthetic peptide that has gained significant interest in the scientific community due to its potential applications in various fields, including neuroscience, drug development, and cancer research. In
Wissenschaftliche Forschungsanwendungen
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide has been extensively studied for its potential applications in neuroscience research. It has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Wirkmechanismus
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the activation of the receptor, which leads to the inhibition of calcium influx into the cell. This inhibition of calcium influx has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide is its specificity for the NMDA receptor. This specificity allows for targeted inhibition of the receptor, which can be beneficial in studying its role in various physiological processes. However, one limitation of this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to neurotoxicity and cell death.
Zukünftige Richtungen
There are several future directions for research on 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide. One area of interest is its potential applications in cancer research. Recent studies have shown that this compound may have anti-tumor effects and could be used as a potential cancer therapy. Additionally, further research is needed to understand the long-term effects of this compound on neurological function and to determine the optimal dosage for therapeutic use.
Conclusion:
In conclusion, this compound is a synthetic peptide with potential applications in various fields, including neuroscience, drug development, and cancer research. Its specificity for the NMDA receptor allows for targeted inhibition, which can be beneficial in studying its role in various physiological processes. While this compound has several advantages, its potential toxicity and long-term effects require further research.
Synthesemethoden
The synthesis of 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the coupling of the guanidinooctanoyl and asp-2-(4-methoxyphenyl)ethylamide residues onto a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
126631-86-5 |
|---|---|
Molekularformel |
C22H35N5O5 |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(3S)-3-[8-(diaminomethylideneamino)octanoylamino]-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26)/t18-/m0/s1 |
InChI-Schlüssel |
LVVRYABDHQGPGK-SFHVURJKSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
Andere CAS-Nummern |
126631-86-5 |
Synonyme |
3-((((8-aminoiminomethyl)amino)-1-oxooctyl)amino)4-(2-(4-methoxyphenyl)ethyl)amino-4-oxobutanoic acid 8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide SC 47643 SC-47643 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



